molecular formula C11H13BrO2 B2757835 3-(4-Bromobutoxy)benzaldehyde CAS No. 72621-26-2

3-(4-Bromobutoxy)benzaldehyde

Cat. No.: B2757835
CAS No.: 72621-26-2
M. Wt: 257.127
InChI Key: UUNZUKCMRZMELH-UHFFFAOYSA-N
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Description

3-(4-Bromobutoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO2 It is a benzaldehyde derivative where the benzene ring is substituted with a 4-bromobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Bromobutoxy)benzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like N,N-dimethylformamide (DMF) or acetone at elevated temperatures. The general procedure involves mixing 4-hydroxybenzaldehyde with potassium carbonate in DMF, followed by the addition of 1,4-dibromobutane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobutoxy)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromobutoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 3-(4-Bromobutoxy)benzoic acid.

    Reduction: Formation of 3-(4-Bromobutoxy)benzyl alcohol.

Scientific Research Applications

3-(4-Bromobutoxy)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromobutoxy)benzaldehyde: Similar structure but with the bromobutoxy group at a different position.

    4-Bromobenzaldehyde: Lacks the butoxy group, making it less complex.

    3-(4-Chlorobutoxy)benzaldehyde: Similar structure but with a chlorine atom instead of bromine.

Properties

IUPAC Name

3-(4-bromobutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNZUKCMRZMELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCBr)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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